molecular formula C4H5N5O2 B1180475 6-Nitro-3,4-pyridazinediamine

6-Nitro-3,4-pyridazinediamine

Cat. No.: B1180475
M. Wt: 155.117
InChI Key: HNBPCCDQWPBEJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Nitro-3,4-pyridazinediamine is a heterocyclic compound featuring a pyridazine backbone with a nitro group at position 6 and amino groups at positions 3 and 4.

Properties

Molecular Formula

C4H5N5O2

Molecular Weight

155.117

IUPAC Name

6-nitropyridazine-3,4-diamine

InChI

InChI=1S/C4H5N5O2/c5-2-1-3(9(10)11)7-8-4(2)6/h1H,(H2,5,7)(H2,6,8)

InChI Key

HNBPCCDQWPBEJY-UHFFFAOYSA-N

SMILES

C1=C(C(=NN=C1[N+](=O)[O-])N)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Reactivity Differences

  • 6-Nitro-3,4-dimethoxyphenylacetic acid () shares a nitro group at position 6 but incorporates methoxy and acetic acid substituents on a phenyl ring. In contrast, 6-Nitro-3,4-pyridazinediamine features a pyridazine core with amino groups.
  • Reactivity : Derivatives of 6-nitrohomoveratrole (e.g., 6-nitro-3,4-dimethoxyphenylacetyl chloride) exhibit high instability and reactivity compared to their 2-nitro counterparts, enabling efficient synthesis of downstream products at lower temperatures (77–83% yields) . This suggests that nitro groups in the 6-position enhance electrophilic reactivity, a property that may extend to this compound.

Comparison with 6-Nitro-3,4-Dihydroquinazolin-4-one

Comparison with Nitro-Substituted Flavonoids

Bioactivity and Functional Groups

  • 6-Nitro-3'-bromoflavone () is a high-affinity ligand for benzodiazepine receptors, demonstrating that nitro groups in specific positions enhance binding to neurological targets .

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